molecular formula C22H22N2O6S2 B11661507 N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B11661507
M. Wt: 474.6 g/mol
InChI Key: NACNJZDLRSYJOT-WQRHYEAKSA-N
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Description

N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, which is known for its biological activity, and methoxyphenyl groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a thiazolidinone derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a more saturated form.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidinone derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzylidene)aniline: A simpler compound with similar methoxyphenyl groups.

    4-methoxyphenyl N-(4-(methylthio)phenyl)carbamate: Another compound with a methoxyphenyl group and a thiazolidinone ring.

Uniqueness

N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of methoxyphenyl groups and a thiazolidinone ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O6S2

Molecular Weight

474.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C22H22N2O6S2/c1-27-15-7-5-14(6-8-15)23-19(25)12-24-21(26)18(32-22(24)31)11-13-9-16(28-2)20(30-4)17(10-13)29-3/h5-11H,12H2,1-4H3,(H,23,25)/b18-11-

InChI Key

NACNJZDLRSYJOT-WQRHYEAKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origin of Product

United States

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